molecular formula C16H21NO4 B8249393 (r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid CAS No. 261380-19-2

(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

Cat. No.: B8249393
CAS No.: 261380-19-2
M. Wt: 291.34 g/mol
InChI Key: OIMOFNCGPRURIA-CYBMUJFWSA-N
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Description

®-2-(Boc-amino)-5-phenyl-4-pentenoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-5-phenyl-4-pentenoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or dioxane and may require catalysts or specific temperature controls to optimize yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the stepwise addition of protected amino acids, followed by deprotection and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-5-phenyl-4-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced alkanes, and substituted amino acids .

Scientific Research Applications

®-2-(Boc-amino)-5-phenyl-4-pentenoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-5-phenyl-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the amino function, allowing for selective reactions at other sites. The compound’s reactivity is influenced by the electronic and steric effects of the Boc group, which can facilitate or hinder certain reactions .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    ®-2-(Cbz-amino)-5-phenyl-4-pentenoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

®-2-(Boc-amino)-5-phenyl-4-pentenoic acid is unique due to the Boc protecting group, which offers distinct advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMOFNCGPRURIA-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153408
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-19-2
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261380-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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